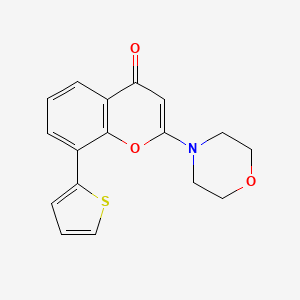

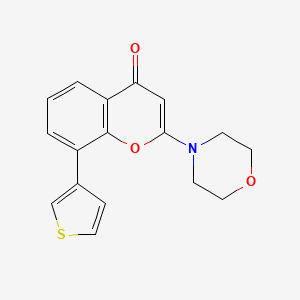

2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one

Vue d'ensemble

Description

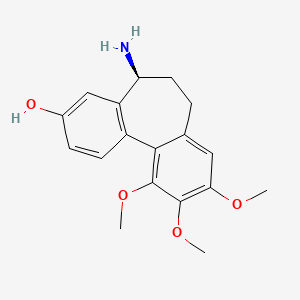

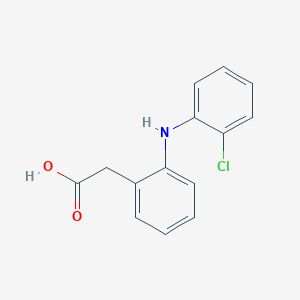

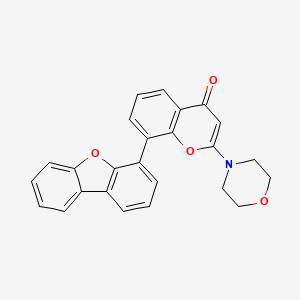

La 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one est un composé chimique de formule moléculaire C17H15NO3S et d'une masse moléculaire de 313,37 g/mol Il s'agit d'un dérivé de la chromène-4-one, comportant un cycle morpholine et un cycle thiophène comme substituants

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one implique généralement les étapes suivantes :

Formation du noyau chromène-4-one : Le noyau chromène-4-one peut être synthétisé par condensation du salicylaldéhyde avec un β-cétoester approprié en milieu acide.

Introduction du cycle morpholine : Le cycle morpholine peut être introduit par des réactions de substitution nucléophile, où un groupe partant adéquat sur le noyau chromène-4-one est remplacé par la partie morpholine.

Attachement du cycle thiophène : Le cycle thiophène peut être attaché par des réactions de couplage croisé catalysées au palladium, telles que le couplage de Suzuki ou de Stille, en utilisant l'acide boronique thiophénique ou le stannane thiophénique comme partenaire de couplage.

Méthodes de production industrielle

Les méthodes de production industrielle de la 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one impliqueraient probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'obtenir des rendements et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'optimisation des procédés afin de minimiser les déchets et de réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

La 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one peut subir divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.

Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en alcools ou pour réduire les doubles liaisons.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être utilisées pour introduire de nouveaux substituants sur le noyau chromène-4-one ou sur le cycle thiophène.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4), le trioxyde de chrome (CrO3) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.

Substitution : Des réactifs tels que les halogénures, les sulfonates ou les composés organométalliques peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, tels que des halogénures, des groupes alkyles ou des groupes aryles.

4. Applications de la recherche scientifique

La 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one a plusieurs applications de recherche scientifique :

Chimie : Le composé peut être utilisé comme unité de construction pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Il peut être utilisé comme sonde ou ligand dans des études biologiques pour étudier l'activité enzymatique, la liaison des récepteurs ou les processus cellulaires.

Médecine : Le composé a un potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies où une modulation de voies biologiques spécifiques est nécessaire.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, avec des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibait la protéine kinase dépendante de l'ADN (DNA-PK) avec une valeur de CI50 de 700 nM . Cette inhibition peut affecter les processus de réparation de l'ADN, la progression du cycle cellulaire et l'apoptose, ce qui en fait un candidat potentiel pour la thérapie du cancer.

Applications De Recherche Scientifique

2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may be used as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, or cellular processes.

Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mécanisme D'action

The mechanism of action of 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK) with an IC50 value of 700 nM . This inhibition can affect DNA repair processes, cell cycle progression, and apoptosis, making it a potential candidate for cancer therapy.

Comparaison Avec Des Composés Similaires

Composés similaires

2-morpholin-4-yl-8-phénylchromène-4-one : Structure similaire, mais avec un cycle phényle au lieu d'un cycle thiophène.

2-pipéridin-4-yl-8-thiophène-2-ylchromène-4-one : Structure similaire, mais avec un cycle pipéridine au lieu d'un cycle morpholine.

2-morpholin-4-yl-8-furanylchromène-4-one : Structure similaire, mais avec un cycle furane au lieu d'un cycle thiophène.

Unicité

La 2-morpholin-4-yl-8-thiophène-2-ylchromène-4-one est unique en raison de la présence à la fois du cycle morpholine et du cycle thiophène, qui peuvent conférer des propriétés électroniques et stériques spécifiques. Ces propriétés peuvent influencer la réactivité du composé, l'affinité de liaison et l'activité biologique globale, ce qui en fait un composé précieux pour diverses applications.

Propriétés

IUPAC Name |

2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-14-11-16(18-6-8-20-9-7-18)21-17-12(14)3-1-4-13(17)15-5-2-10-22-15/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOKXELSWFEHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469303 | |

| Record name | 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503468-86-8 | |

| Record name | 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHR74J733U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

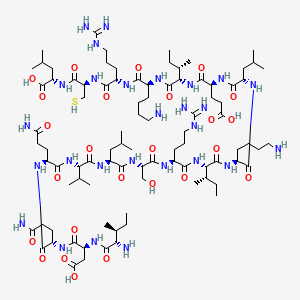

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)

![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)